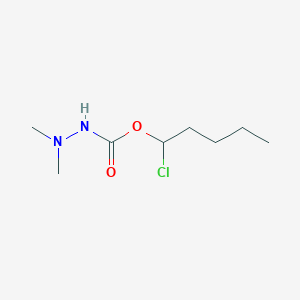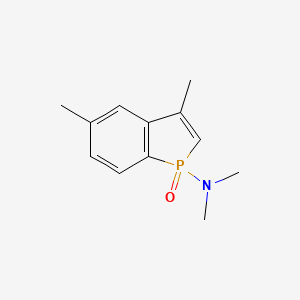
1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one is a compound that belongs to the class of phosphindoles Phosphindoles are heterocyclic compounds containing a phosphorus atom within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one typically involves the reaction of dimethylamine with a suitable precursor containing the phosphindole structure. One common method involves the use of dimethylamine and a phosphindole precursor under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopyridine (DMAP): A commonly used catalyst in organic synthesis.
Dimethylaminonaphthalene: Known for its unique electronic properties and applications in materials science.
Uniqueness
1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one is unique due to its phosphindole structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
105242-43-1 |
|---|---|
Formule moléculaire |
C12H16NOP |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
N,N,3,5-tetramethyl-1-oxophosphindol-1-amine |
InChI |
InChI=1S/C12H16NOP/c1-9-5-6-12-11(7-9)10(2)8-15(12,14)13(3)4/h5-8H,1-4H3 |
Clé InChI |
SGNUWQBPILLXRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)P(=O)(C=C2C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




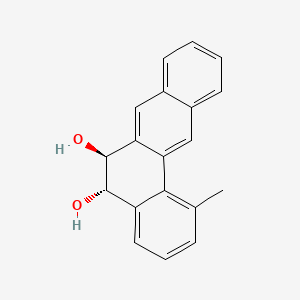
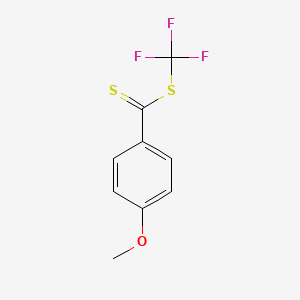
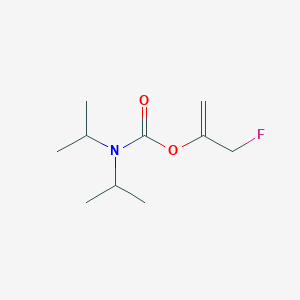
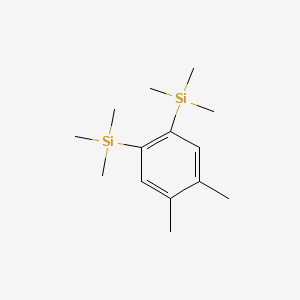
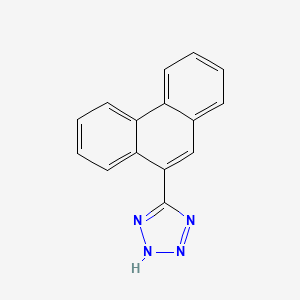
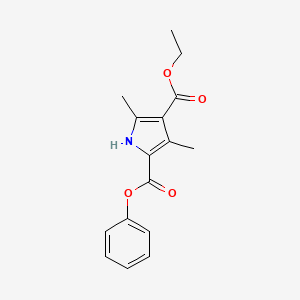

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)

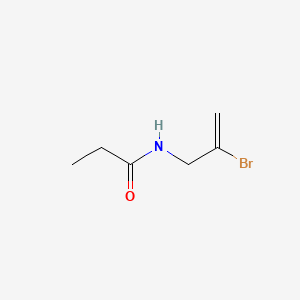
![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
